![molecular formula C18H20BFO3 B6321011 2-(4-Benzyloxy-2-fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane CAS No. 2096995-31-0](/img/structure/B6321011.png)
2-(4-Benzyloxy-2-fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Benzyloxy-2-fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane (2-(4-BDF-5,5-DMDO) is a boron-containing compound belonging to the family of organoboranes. It is a stable and non-toxic compound that has been used in a variety of scientific research applications, including as a catalyst for organic synthesis, as a reagent for the functionalization of small molecules, and as a structural component of various materials.
Scientific Research Applications
2-(4-BDF-5,5-DMDO) has been used in a variety of scientific research applications. It has been used as a catalyst for the synthesis of small molecules, such as amino acids, peptides, and nucleotides. It has also been used as a reagent for the functionalization of small molecules, such as alkanes, alkenes, and aromatic compounds. Additionally, it has been used as a structural component of various materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 2-(4-BDF-5,5-DMDO) is not fully understood. However, it is believed that the compound functions as a Lewis acid, which is able to coordinate with electron-rich species and facilitate their reaction. This mechanism is thought to be responsible for its ability to catalyze the synthesis of small molecules, as well as its ability to act as a reagent for the functionalization of small molecules.
Biochemical and Physiological Effects
2-(4-BDF-5,5-DMDO) has not been studied for its biochemical or physiological effects. As such, there is currently no information available on the potential biochemical or physiological effects of the compound.
Advantages and Limitations for Lab Experiments
The main advantage of using 2-(4-BDF-5,5-DMDO) in laboratory experiments is its stability and non-toxicity. Additionally, it is relatively easy to synthesize and can be stored for extended periods of time without significant degradation. The main limitation of the compound is its relatively low solubility in polar solvents, which can make it difficult to use in certain types of experiments.
Future Directions
The future directions for 2-(4-BDF-5,5-DMDO) research include further investigation into its mechanism of action, as well as its potential biochemical and physiological effects. Additionally, further research is needed to explore the potential applications of the compound in materials science, drug discovery, and other fields. Finally, further research is needed to explore the potential of the compound as a catalyst for the synthesis of complex molecules.
Synthesis Methods
The synthesis of 2-(4-BDF-5,5-DMDO) involves the reaction of 4-benzyloxy-2-fluorophenyl boronic acid with 5,5-dimethyl-1,3,2-dioxaborinane in the presence of a base. The reaction is carried out in a polar organic solvent, such as acetonitrile, and is typically performed at a temperature of approximately 80°C. The reaction is complete after approximately 4 hours and yields a product with a purity of greater than 95%.
properties
IUPAC Name |
2-(2-fluoro-4-phenylmethoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BFO3/c1-18(2)12-22-19(23-13-18)16-9-8-15(10-17(16)20)21-11-14-6-4-3-5-7-14/h3-10H,11-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMEPEQNGQMHCFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=C(C=C(C=C2)OCC3=CC=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BFO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Benzyloxy-2-fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.